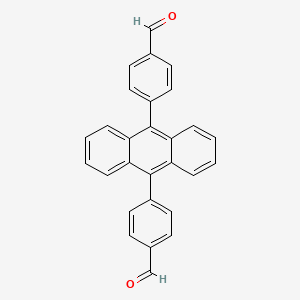

9,10-Bis(4-formylphenyl)anthracene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[10-(4-formylphenyl)anthracen-9-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18O2/c29-17-19-9-13-21(14-10-19)27-23-5-1-2-6-24(23)28(26-8-4-3-7-25(26)27)22-15-11-20(18-30)12-16-22/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPGUWKCPYZVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466366 | |

| Record name | 9,10-BIS(4-FORMYLPHENYL)ANTHRACENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324750-99-4 | |

| Record name | 9,10-BIS(4-FORMYLPHENYL)ANTHRACENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 9,10-Bis(4-formylphenyl)anthracene

Introduction: The Significance of a Versatile Building Block

9,10-Bis(4-formylphenyl)anthracene is a highly functionalized aromatic compound that has garnered significant interest within the scientific community. Its rigid, planar anthracene core, coupled with the reactive aldehyde functionalities on the peripheral phenyl rings, makes it an exceptionally versatile building block in the fields of materials science and drug development. The unique photophysical properties inherited from the anthracene moiety, such as strong fluorescence, make it a valuable component in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics.[1]

Furthermore, the dialdehyde nature of this compound allows it to serve as a key linker molecule in the construction of highly ordered, porous crystalline structures known as Covalent Organic Frameworks (COFs).[2] These COFs are being explored for a wide range of applications, from gas storage and separation to catalysis and sensing.[3][4] In the realm of drug development, the structural motif of this compound can be incorporated into larger, more complex molecules, and its fluorescent properties can be leveraged for bioimaging applications. This guide provides an in-depth look at the synthesis and detailed characterization of this important compound, offering field-proven insights for researchers and professionals.

Synthetic Pathway: A Robust and Efficient Approach

The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This Nobel Prize-winning reaction is renowned for its high yields, tolerance to a wide variety of functional groups, and relatively mild reaction conditions. The causality behind this choice of synthetic route lies in its reliability and the commercial availability of the starting materials: 9,10-dibromoanthracene and 4-formylphenylboronic acid.

The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are the oxidative addition of the aryl halide (9,10-dibromoanthracene) to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

Experimental Protocol: Synthesis

Materials:

-

9,10-dibromoanthracene

-

4-formylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Tetrahydrofuran (THF)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 9,10-dibromoanthracene (1.0 eq), 4-formylphenylboronic acid (2.5 eq), and sodium carbonate (3.0 eq).

-

Solvent Addition: Add a 3:3:1 mixture of toluene, THF, and deionized water to the flask.

-

Degassing: Bubble nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (3-5 mol%) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to yield this compound as a solid.

| Parameter | Value |

| Typical Yield | 85-95% |

| Appearance | Off-white to light yellow solid[1] |

| Molecular Formula | C₂₈H₁₈O₂[7] |

| Molecular Weight | 386.44 g/mol [1][7] |

Comprehensive Characterization: A Multi-faceted Approach

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and properties. A combination of spectroscopic and analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic region will be complex due to the multiple phenyl and anthracene protons. Key signals to look for are the aldehyde proton (CHO) which will appear as a singlet at a downfield chemical shift (typically around 10 ppm) and the characteristic multiplets for the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will have a characteristic chemical shift in the range of 190-200 ppm. The spectrum will also show a series of signals in the aromatic region (120-150 ppm) corresponding to the anthracene and phenyl carbons.

Typical ¹H NMR Data (400 MHz, CDCl₃):

-

δ ~10.1 ppm (s, 2H, -CHO)

-

δ ~7.3-8.0 ppm (m, 16H, Ar-H)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, which provides strong evidence for its identity. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula.

Expected Mass:

-

[M]⁺: m/z = 386.13

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key vibrational bands to observe are:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C-H | Stretch | ~2820 and ~2720 |

| Carbonyl C=O | Stretch | ~1700 |

| Aromatic C=C | Stretch | ~1600-1450 |

| Aromatic C-H | Bending | ~900-675 |

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of the compound. TGA measures the change in mass as a function of temperature, indicating the decomposition temperature. DSC can be used to determine the melting point and other phase transitions. For 9,10-disubstituted anthracene derivatives, high thermal stability is often observed, which is a desirable property for applications in organic electronics.[8]

Conclusion and Future Outlook

The synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction is a robust and high-yielding method, making this versatile building block readily accessible. Its comprehensive characterization through a suite of analytical techniques confirms its structure and purity, paving the way for its use in advanced applications. The continued exploration of this and related anthracene derivatives is expected to lead to further advancements in organic electronics, porous materials, and biomedical imaging.

References

- Chattopadhyay, S., & Karmakar, S. (2002). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. Synlett, 2002(03), 451-452.

-

Lookchem. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

Chalmers Publication Library. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation upconversion. Available from: [Link]

-

ResearchGate. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Request PDF. Available from: [Link]

-

ResearchGate. Fig. 3 Synthesis of 9,10-disubstituted anthracenes. i) Suzuki coupling;.... Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

The Royal Society of Chemistry. Crystal structure and thermoresponsive luminescence of a 9,10-bis(phenylethynyl)anthracene-based cyclophane. Available from: [Link]

-

MDPI. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Available from: [Link]

-

ResearchGate. a) FT-IR spectra of 9,10-bis(aminomethyl)anthracene, salicylaldehyde,.... Available from: [Link]

-

ResearchGate. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Available from: [Link]

-

MDPI. Covalent Organic Frameworks: From Structures to Applications. Available from: [Link]

-

ResearchGate. Applications of covalent organic frameworks in analytical chemistry. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. ossila.com [ossila.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C28H18O2 | CID 11451989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical Properties of 9,10-Bis(4-formylphenyl)anthracene

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of 9,10-Bis(4-formylphenyl)anthracene. We delve into the synthesis, spectroscopic behavior, and the intriguing solvatochromic characteristics of this highly fluorescent molecule. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique optical properties of advanced organic fluorophores. We will explore both the fundamental principles governing its light-emitting behavior and practical, field-proven methodologies for its characterization.

Introduction: The Allure of the Anthracene Core

Anthracene, a simple polycyclic aromatic hydrocarbon, has long captivated the attention of chemists and physicists. Its rigid, planar structure and extended π-conjugated system provide a robust scaffold for creating molecules with fascinating light-emitting properties. Anthracene and its derivatives are cornerstones in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and advanced sensing materials.[1] The strategic functionalization of the anthracene core, particularly at the 9 and 10 positions, allows for the fine-tuning of its electronic and photophysical characteristics.

This compound is a derivative of particular interest. The introduction of the formylphenyl groups at the 9 and 10 positions of the anthracene core creates a molecule with a unique combination of high fluorescence quantum yield, distinct solvatochromism, and potential for further chemical modification. These properties make it a promising candidate for applications ranging from blue emitters in OLEDs to environmentally sensitive fluorescent probes.[2][3] This guide will provide a deep dive into the science behind these properties and the experimental techniques used to uncover them.

Synthesis and Molecular Structure

The targeted synthesis of this compound is crucial for obtaining a pure compound for photophysical studies. The most common and effective method for its preparation is the Suzuki coupling reaction.[2]

Synthetic Pathway: Suzuki Coupling

The Suzuki coupling reaction provides a versatile and high-yielding route to form carbon-carbon bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. In the case of this compound, the synthesis typically involves the reaction of 9,10-dibromoanthracene with 4-formylphenylboronic acid.

Caption: Synthetic route for this compound via Suzuki coupling.

Experimental Protocol: Synthesis

The following is a generalized, yet robust, protocol for the synthesis of this compound.

Materials:

-

9,10-Dibromoanthracene

-

4-Formylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

To a round-bottom flask, add 9,10-dibromoanthracene, 4-formylphenylboronic acid (2.2 equivalents), and potassium carbonate (3 equivalents).

-

Purge the flask with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Add the palladium catalyst, Pd(PPh₃)₄ (typically 5 mol%).

-

Heat the reaction mixture to reflux (around 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with dichloromethane (DCM).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Recrystallize the purified product from a suitable solvent system (e.g., DCM/hexane) to obtain pure this compound as a solid.

Self-Validation: The purity of the synthesized compound should be confirmed by ¹H NMR and mass spectrometry to ensure the absence of starting materials and byproducts, which could interfere with subsequent photophysical measurements.

Photophysical Properties

The defining characteristics of this compound lie in its interaction with light. This section will detail its absorption and emission properties, and the profound influence of the solvent environment.

Absorption and Emission Spectra

In dilute solutions, this compound exhibits strong absorption in the UV-visible region and intense blue fluorescence. The absorption spectrum is characteristic of a 9,10-disubstituted anthracene core, showing well-defined vibronic bands.[4]

Table 1: Spectroscopic Data for this compound in Dichloromethane

| Property | Value |

| Absorption Maximum (λabs) | ~350 - 420 nm (multiple peaks) |

| Emission Maximum (λem) | ~450 - 480 nm |

| Stokes Shift | ~40 nm[2] |

| Fluorescence Quantum Yield (Φf) | > 0.52[2] |

Solvatochromism: A Window into the Excited State

A key photophysical feature of this compound is its solvatochromism, the change in its absorption or emission spectra with the polarity of the solvent. While the absorption spectrum shows little dependence on solvent polarity, the fluorescence emission spectrum exhibits a significant red-shift as the solvent polarity increases.[2] This phenomenon can be attributed to a larger dipole moment in the excited state compared to the ground state. In polar solvents, the solvent molecules reorient around the excited-state dipole, lowering its energy and resulting in a lower energy (red-shifted) emission.

Caption: Energy level diagram illustrating the effect of solvent polarity on fluorescence emission.

This pronounced solvatochromic shift makes this compound a valuable tool for probing the local polarity of its microenvironment, a desirable characteristic for chemical sensors and biological probes.[3]

Experimental Protocol: Photophysical Characterization

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure for UV-Vis Absorption Spectroscopy:

-

Prepare a stock solution of this compound in a high-purity solvent (e.g., dichloromethane) of a known concentration (e.g., 1 x 10⁻³ M).

-

Prepare a series of dilutions in the desired solvents to obtain solutions with an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

-

Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette, using the pure solvent as a blank.

-

Identify the λmax values for each solvent.

Procedure for Fluorescence Spectroscopy:

-

Prepare dilute solutions of the compound in various solvents, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Select an excitation wavelength at or near the λmax of the lowest energy absorption band.

-

Record the fluorescence emission spectra.

-

Identify the emission maximum (λem) for each solvent.

Procedure for Fluorescence Quantum Yield Determination (Relative Method):

-

Choose a well-characterized fluorescence standard with a known quantum yield and an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546).

-

Prepare solutions of the standard and the sample with absorbances at the excitation wavelength that are closely matched and below 0.1.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Potential Applications

The unique photophysical properties of this compound position it as a versatile molecule with a range of potential applications.

-

Organic Light-Emitting Diodes (OLEDs): Its high fluorescence quantum yield and blue emission make it a promising candidate for use as an emitter in OLEDs for displays and solid-state lighting.[2][3]

-

Fluorescent Probes and Sensors: The sensitivity of its fluorescence to the polarity of the environment makes it suitable for the development of sensors for detecting changes in local polarity, which is valuable in chemical and biological systems.[3]

-

Building Block for Advanced Materials: The presence of the reactive aldehyde groups allows for further chemical modification, enabling its incorporation into larger macromolecular structures, such as polymers or metal-organic frameworks (MOFs), to create materials with tailored photophysical properties.

Conclusion

This compound stands out as a highly promising fluorophore with a compelling set of photophysical properties. Its straightforward synthesis, high quantum yield, and pronounced solvatochromism make it a valuable tool for researchers in materials science and biotechnology. The detailed experimental protocols and theoretical explanations provided in this guide serve as a foundation for further exploration and application of this fascinating molecule. As the demand for advanced, light-emitting materials continues to grow, the importance of well-characterized and versatile building blocks like this compound will undoubtedly increase.

References

- Synthesis and Photophysical Properties of 9,10-Diarylanthracene.

- Suppressing aggregation induced quenching in anthracene based conjugated polymers. Royal Society of Chemistry.

- This compound. MySkinRecipes.

-

Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. MDPI. [Link]

Sources

An In-Depth Technical Guide to the Luminescent Properties of 9,10-Bis(4-formylphenyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the luminescent properties of 9,10-Bis(4-formylphenyl)anthracene (BFPA). We delve into the synthesis, structural characterization, and detailed photophysical behavior of this promising fluorophore. Key topics include its absorption and emission characteristics, high fluorescence quantum yield, and pronounced solvatochromism. This document serves as a technical resource for researchers exploring the applications of novel fluorescent molecules in areas such as organic electronics and advanced sensing technologies.

Introduction: The Significance of the 9,10-Diarylanthracene Scaffold

The 9,10-disubstituted anthracene core is a foundational structure in the design of advanced organic materials. Its rigid, planar aromatic system provides a robust platform for high quantum yield fluorescence. Functionalization at the 9 and 10 positions allows for the fine-tuning of electronic and photophysical properties, leading to applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging.

This compound (BFPA) is a particularly noteworthy derivative. The introduction of electron-withdrawing formyl groups at the para positions of the phenyl rings significantly influences its electronic structure and, consequently, its luminescent behavior. This guide will explore these unique properties in detail, providing both theoretical understanding and practical experimental insights.

Synthesis and Structural Characterization

The primary synthetic route to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This versatile and efficient method allows for the formation of carbon-carbon bonds between an aryl halide and an arylboronic acid.

Synthetic Pathway

The synthesis commences with the bromination of anthracene to yield 9,10-dibromoanthracene, the key precursor. This is followed by a double Suzuki coupling with 4-formylphenylboronic acid.

Caption: Synthetic scheme for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the synthesis of BFPA.

Materials:

-

9,10-Dibromoanthracene

-

4-Formylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried Schlenk flask, add 9,10-dibromoanthracene (1 equivalent), 4-formylphenylboronic acid (2.2 equivalents), and sodium carbonate (4 equivalents).

-

Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (e.g., 5 mol%).

-

The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

-

A degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio) is added via cannula.

-

The reaction mixture is heated to reflux (typically 80-90 °C) and stirred vigorously for 24-48 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound as a solid.

Structural Verification

The identity and purity of the synthesized BFPA are confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular structure. The ¹H NMR spectrum is characterized by signals corresponding to the aromatic protons of the anthracene core and the formylphenyl substituents.[4]

-

Mass Spectrometry (MS): The molecular weight of the compound is confirmed by mass spectrometry, with the molecular ion peak corresponding to the calculated mass of C₂₈H₁₈O₂ (386.44 g/mol ).[5]

Photophysical Properties

The luminescent behavior of this compound is governed by its electronic structure, which is a result of the interplay between the anthracene core and the terminal formylphenyl groups.

Absorption and Emission Spectra

In a non-polar solvent like dichloromethane, BFPA exhibits a strong blue fluorescence.[1] The absorption spectrum is characterized by vibronic bands typical of the π-π* transitions of the anthracene core.

| Parameter | Value | Solvent |

| Absorption Maximum (λ_abs) | Not explicitly reported; expected in the UV-Vis region | Dichloromethane |

| Emission Maximum (λ_em) | < 477 nm | Dichloromethane |

| Fluorescence Quantum Yield (Φ_f) | > 0.52 | Dichloromethane |

| Fluorescence Lifetime (τ_f) | Not explicitly reported | - |

Table 1: Summary of the photophysical properties of this compound in dichloromethane.[1]

Jablonski Diagram: The Photophysical Processes

The following diagram illustrates the key photophysical processes that govern the luminescence of BFPA.

Caption: Jablonski diagram illustrating the photophysical pathways.

Solvatochromism: The Influence of Solvent Polarity

A key feature of BFPA is its pronounced solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. A significant red-shift in the fluorescence emission is observed when moving from a non-polar solvent like cyclohexane to a highly polar solvent such as dimethylformamide (DMF).[1] This phenomenon can be attributed to the stabilization of the excited state in polar solvents due to dipole-dipole interactions with the formyl groups. This property makes BFPA a potential candidate for use as a polarity sensor.

Experimental Methodologies for Photophysical Characterization

Accurate determination of the photophysical parameters of BFPA is crucial for its application. The following are standard experimental protocols.

Measurement of Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield is typically determined using a comparative method with a well-characterized standard.

Protocol:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with that of BFPA (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546).

-

Sample Preparation: Prepare a series of dilute solutions of both the sample (BFPA) and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Data Acquisition:

-

Measure the absorption spectra of all solutions using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of all solutions using a spectrofluorometer, exciting at the same wavelength for both the sample and the standard.

-

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Measurement of Fluorescence Lifetime (τ_f)

Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.

Protocol:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of BFPA in the desired solvent.

-

Data Acquisition:

-

Excite the sample with the pulsed light source.

-

The detector measures the arrival time of the emitted photons relative to the excitation pulse.

-

A histogram of the arrival times is built up, which represents the fluorescence decay profile.

-

-

Data Analysis: The fluorescence lifetime (τ_f) is determined by fitting the decay curve to an exponential function.

Potential Applications

The unique luminescent properties of this compound make it a versatile molecule with potential applications in several fields:

-

Organic Light-Emitting Diodes (OLEDs): Its high fluorescence quantum yield and blue emission make it a promising candidate for use as an emitter or host material in OLED devices.[1]

-

Chemical Sensors: The solvatochromic properties of BFPA can be exploited for the development of fluorescent sensors for detecting changes in environmental polarity.

-

Covalent Organic Frameworks (COFs): The formyl groups provide reactive sites for the synthesis of porous COFs, which can be used for applications such as the selective detection of nitroaromatic compounds.

Conclusion

This compound is a highly fluorescent molecule with intriguing photophysical properties. Its synthesis via the Suzuki-Miyaura coupling is efficient, and its luminescent characteristics, including a high quantum yield and pronounced solvatochromism, make it a valuable building block for the development of advanced organic materials. Further research into its photophysical behavior in various environments and its incorporation into functional devices will undoubtedly unlock its full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Semantic Scholar [semanticscholar.org]

- 4. This compound(324750-99-4) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | C28H18O2 | CID 11451989 - PubChem [pubchem.ncbi.nlm.nih.gov]

"9,10-Bis(4-formylphenyl)anthracene chemical structure and properties"

An In-Depth Technical Guide to 9,10-Bis(4-formylphenyl)anthracene: Structure, Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized aromatic compound built upon a rigid anthracene core. Its unique structure, featuring a large π-conjugated system and reactive aldehyde groups, has positioned it as a critical building block in the fields of materials science and supramolecular chemistry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic methodologies, and key applications, offering valuable insights for researchers in organic electronics, porous materials, and drug development.

Chemical Identity and Molecular Structure

This compound is characterized by a central anthracene unit substituted at the 9 and 10 positions with phenyl rings that are each functionalized with a formyl (aldehyde) group at the para-position. This arrangement results in a symmetric, highly conjugated, and sterically defined molecule.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value |

|---|---|

| IUPAC Name | 4-[10-(4-formylphenyl)anthracen-9-yl]benzaldehyde[1] |

| Synonyms | 4,4'-(Anthracene-9,10-diyl)dibenzaldehyde, BFPA |

| CAS Number | 324750-99-4[2] |

| Molecular Formula | C₂₈H₁₈O₂[1] |

| Molecular Weight | 386.44 g/mol [2] |

| SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O[1] |

The planarity of the anthracene core combined with the appended phenyl rings allows for extensive electron delocalization, which is fundamental to its notable photophysical properties. The two aldehyde groups serve as versatile reactive sites for forming larger, more complex architectures.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are a direct consequence of its rigid, aromatic structure.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | Off-white to light yellow solid | |

| Melting Point | 275-278 °C | |

| Boiling Point | 563.6 ± 50.0 °C (Predicted) | |

| Density | 1.240 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in common organic solvents like THF, Dichloromethane | Inferred from synthesis protocols |

| Storage | 2-8°C, under an inert atmosphere (e.g., Nitrogen) | |

Synthesis and Purification

The most prevalent and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction .[3][4] This palladium-catalyzed reaction provides a direct route to form the carbon-carbon bonds between the anthracene core and the phenyl rings.

Causality of Experimental Choices:

-

Starting Materials: 9,10-Dibromoanthracene is used as the scaffold. Its bromine atoms are excellent leaving groups for oxidative addition to the palladium(0) catalyst. 4-Formylphenylboronic acid serves as the source of the functionalized phenyl groups.

-

Catalyst System: A palladium(0) catalyst, typically Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor, is essential for the catalytic cycle. The phosphine ligands stabilize the palladium complex and facilitate the reaction steps.

-

Base: A base, such as sodium carbonate or potassium carbonate, is required to activate the boronic acid in the transmetalation step of the catalytic cycle.

-

Solvent: A mixture of solvents like toluene and water or DMF is often used to ensure that both the organic- and inorganic-soluble reactants are available for the reaction.

Sources

An In-depth Technical Guide to the Solubility of 9,10-Bis(4-formylphenyl)anthracene in Common Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 9,10-Bis(4-formylphenyl)anthracene. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing the solubility of this functionalized polycyclic aromatic hydrocarbon. While quantitative solubility data for this specific molecule is not widely published, this guide establishes a robust framework for predicting and experimentally determining its solubility profile. A detailed, step-by-step experimental protocol for both qualitative and quantitative solubility assessment is provided, empowering researchers to generate reliable data in their own laboratory settings. Furthermore, factors influencing solubility are discussed to provide a holistic understanding for practical applications.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a central anthracene core functionalized at the 9 and 10 positions with formyl-substituted phenyl groups. This molecular architecture imparts unique photophysical properties, making it a compound of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors. The solubility of this compound is a critical parameter that dictates its processability in solution-based fabrication techniques and its formulation in various applications. A thorough understanding of its behavior in common solvents is therefore paramount for its effective utilization.

Theoretical Principles of Solubility for Aromatic Aldehydes

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental guiding principle. In the case of this compound, its solubility is influenced by both the large, nonpolar anthracene core and the polar aldehyde functional groups.

The extensive π-conjugated system of the anthracene core contributes to strong van der Waals forces and π-π stacking interactions between the solute molecules. To dissolve the compound, the solvent molecules must overcome these intermolecular forces. Aromatic solvents, such as toluene and benzene, can engage in π-π interactions with the anthracene core, facilitating dissolution.

The presence of two formyl (aldehyde) groups introduces polarity to the molecule. The carbonyl group in the aldehyde is inherently polar, with the oxygen atom carrying a partial negative charge and the carbon atom a partial positive charge.[1] This polarity allows for dipole-dipole interactions with polar solvents. Aldehydes with fewer than five carbon atoms are generally soluble in water; however, as the hydrocarbon portion of the molecule increases, their aqueous solubility decreases.[1] Given the large, hydrophobic nature of the this compound molecule, it is expected to have very low solubility in water.

Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, are likely to be effective solvents. These solvents possess a significant dipole moment and can interact favorably with the polar aldehyde groups without the steric hindrance that might be present in some protic solvents. Chlorinated solvents like chloroform and dichloromethane are also expected to be good solvents due to their ability to dissolve a wide range of organic compounds.

Predicted Solubility Profile of this compound

Based on the solubility of structurally similar compounds like anthracene and 9,10-diphenylanthracene, and considering the influence of the polar aldehyde groups, a qualitative solubility profile can be predicted. Anthracene itself is insoluble in water but shows some solubility in organic solvents.[2] 9,10-diphenylanthracene, which has a similar polycyclic aromatic core, is soluble in various organic solvents including chloroform, toluene, acetone, and hexane, but is also insoluble in water.[3] The addition of the polar formyl groups to the phenyl rings in this compound is expected to enhance its solubility in polar organic solvents compared to its non-functionalized counterparts.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | Highly Polar Protic | Insoluble | The large, nonpolar aromatic structure dominates over the polarity of the aldehyde groups. |

| Hexane | Nonpolar | Sparingly Soluble to Insoluble | Lacks the polarity to effectively solvate the aldehyde groups. |

| Toluene | Nonpolar (Aromatic) | Soluble | Aromatic nature allows for favorable π-π interactions with the anthracene core. |

| Dichloromethane | Polar Aprotic | Soluble | Good general-purpose solvent for many organic compounds. |

| Chloroform | Polar Aprotic | Soluble | Similar to dichloromethane, expected to be a good solvent. |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group can interact with the aldehyde groups of the solute. |

| Ethyl Acetate | Polar Aprotic | Soluble | Moderate polarity makes it a likely candidate for a good solvent. |

| Ethanol | Polar Protic | Sparingly Soluble | The polar hydroxyl group can interact with the aldehyde groups, but the overall polarity may be less favorable than aprotic polar solvents. |

| Methanol | Polar Protic | Sparingly Soluble | Similar to ethanol, but its higher polarity may slightly decrease solubility compared to ethanol. |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | A strong polar aprotic solvent capable of disrupting intermolecular forces of the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A powerful polar aprotic solvent, often used for compounds with low solubility. |

Experimental Methodology for Solubility Determination

To obtain precise and accurate solubility data, a systematic experimental approach is necessary. This section outlines a detailed protocol for both qualitative and quantitative solubility determination.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Protocol:

-

Add approximately 1-2 mg of this compound to a small vial.

-

Add 1 mL of the test solvent to the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble. If some solid remains, it is sparingly soluble or insoluble.

-

If the compound appears to be sparingly soluble, gently heat the mixture and observe if more solid dissolves. Note any temperature-dependent solubility.

-

Repeat this process for each solvent of interest.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Protocol:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand undisturbed for several hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a validated analytical technique such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[4][5]

-

Calculate the original solubility by taking into account the dilution factor.

Caption: Experimental workflow for quantitative solubility determination.

Analysis by UV-Vis Spectroscopy

Due to its extended aromatic system, this compound is expected to have a strong UV-Vis absorbance.[6]

Protocol:

-

Determine λmax: Prepare a dilute solution of the compound and scan its absorbance across the UV-Vis spectrum (typically 200-800 nm) to identify the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert Law.[7]

-

Analyze the Sample: Measure the absorbance of the diluted supernatant from the shake-flask experiment at λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC offers high specificity and is particularly useful if impurities are present.[4]

Protocol:

-

Method Development: Develop an appropriate HPLC method (e.g., reverse-phase with a C18 column) with a suitable mobile phase to achieve good separation and peak shape for this compound. A UV detector set at the λmax is typically used.

-

Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject a fixed volume of each standard and record the peak area. Plot peak area versus concentration to generate a calibration curve.

-

Analyze the Sample: Inject the same fixed volume of the diluted supernatant from the shake-flask experiment and record the peak area.

-

Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample.

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

-

Temperature: The solubility of most solid compounds in liquid solvents increases with temperature. It is crucial to control the temperature during solubility experiments.

-

Solvent Purity: The presence of impurities in the solvent can alter its solvating properties and affect the measured solubility.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. The most stable polymorph will have the lowest solubility.

-

pH (in aqueous or protic systems): While not expected to be a major factor for this non-ionizable compound, extreme pH values could potentially lead to degradation over long equilibration times.

Conclusion

References

-

PubChem. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

MDPI. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. [Link]

-

RSC Publishing. Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. [Link]

-

Beilstein Journals. Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. [Link]

-

Chromatography Forum. how can i test the solubility in hplc please ?. [Link]

-

Wikipedia. 9,10-Bis(phenylethynyl)anthracene. [Link]

-

ResearchGate. 9,10-Bis(phenylethynyl)anthracene-based organic semiconducting molecules for annealing-free thin film transistors | Request PDF. [Link]

-

Sciencemadness Wiki. Anthracene. [Link]

-

Wikipedia. Anthracene. [Link]

-

Gyan Sanchay. ANTHRACENE Methods of Preparation 1. Haworth synthesis. [Link]

-

Britannica. Aldehyde - Organic, Reactivity, Carboxylic Acids. [Link]

-

ResearchGate. Overview of ultraviolet‐based methods used in polycyclic aromatic hydrocarbons analysis and measurement. [Link]

-

Solubility of Things. 9,10-Diphenylanthracene. [Link]

-

ResearchGate. A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water | Request PDF. [Link]

-

Longdom. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]

-

Sciencemadness Wiki. Anthracene. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. improvedpharma.com [improvedpharma.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

Spectroscopic Profile of 9,10-Bis(4-formylphenyl)anthracene: A Technical Guide

Introduction

9,10-Bis(4-formylphenyl)anthracene, also known by its IUPAC name 4,4'-(anthracene-9,10-diyl)dibenzaldehyde, is a pivotal organic compound characterized by a rigid anthracene core functionalized with two formylphenyl groups at the 9 and 10 positions.[1] This unique architecture imparts significant photophysical properties, making it a valuable building block in the synthesis of advanced materials such as covalent organic frameworks (COFs), organic semiconductors for flexible displays and LEDs, and fluorescent probes.[2] An in-depth understanding of its spectroscopic characteristics is paramount for researchers and developers to verify its synthesis, assess its purity, and predict its behavior in various applications. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, grounded in established scientific principles and experimental findings.

Molecular Structure and Spectroscopic Correlation

The structural integrity of this compound is the foundation of its spectroscopic signature. The molecule's symmetry, the distinct chemical environments of its protons and carbons, and the electronic transitions within its conjugated π-system give rise to characteristic signals in NMR, IR, and UV-Vis spectroscopy, respectively.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence of its structure.

¹H NMR Analysis

The proton NMR spectrum is characterized by distinct signals corresponding to the aldehyde, the phenyl rings, and the anthracene core protons. Due to the molecule's symmetry, the two formylphenyl groups are chemically equivalent, simplifying the spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 10.15 | Singlet (s) | 2H | - | Aldehyde (-CHO) protons |

| 8.15 | Doublet (d) | 4H | 8.1 | Phenyl protons ortho to -CHO |

| 7.68 | Doublet of Doublets (dd) | 4H | 6.8, 3.3 | Anthracene protons (H-1,4,5,8) |

| 7.63 - 7.60 | Multiplet (m) | 4H | - | Phenyl protons meta to -CHO |

| 7.31 | Doublet of Doublets (dd) | 4H | 6.8, 3.2 | Anthracene protons (H-2,3,6,7) |

| Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from a study by The Royal Society of Chemistry.[3] |

Interpretation:

-

Aldehyde Protons (10.15 ppm): The singlet far downfield is unequivocally assigned to the two aldehyde protons. Its deshielded nature is due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen.[3]

-

Phenyl Protons (8.15 and 7.63-7.60 ppm): The protons on the para-substituted phenyl rings appear as two distinct sets. The doublet at 8.15 ppm corresponds to the protons ortho to the electron-withdrawing aldehyde group, while the multiplet further upfield represents the protons meta to it. The observed splitting pattern is characteristic of an A₂B₂ system in a 1,4-disubstituted benzene ring.[3]

-

Anthracene Protons (7.68 and 7.31 ppm): The protons on the anthracene core give rise to two signals, appearing as doublet of doublets. This complex splitting arises from coupling to neighboring protons. The protons at positions 1, 4, 5, and 8 are in a different chemical environment compared to those at 2, 3, 6, and 7, leading to the two separate signals.[3]

¹³C NMR Analysis

The ¹³C NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~145-130 | Aromatic Quaternary Carbons |

| ~130-125 | Aromatic CH Carbons |

| Note: Experimentally obtained data for ¹³C NMR was cited but not detailed in the available literature.[3] Predicted values are based on standard chemical shift ranges for similar functional groups. |

Interpretation:

-

Carbonyl Carbon (~192 ppm): The aldehyde carbonyl carbon is expected to resonate at a very downfield position, typically above 190 ppm.

-

Aromatic Carbons (~145-125 ppm): The remaining signals in the aromatic region correspond to the carbons of the anthracene and phenyl rings. Quaternary carbons (those without attached protons, such as C9, C10 of anthracene and the phenyl carbons attached to the anthracene and aldehyde groups) will have distinct chemical shifts from the protonated aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the aldehyde and aromatic moieties.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~830 | Strong | C-H Out-of-plane bend (para-disubstituted) |

| Note: These are characteristic absorption ranges. For a specific sample, the spectrum was stated to conform to the structure without providing specific peak values.[4] |

Interpretation: The most telling peak in the IR spectrum is the strong absorption around 1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of an aromatic aldehyde. Additionally, the weak pair of bands around 2850 and 2750 cm⁻¹ (a Fermi doublet) is a hallmark of the C-H stretch of an aldehyde group. The presence of aromatic rings is confirmed by C-H stretching just above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the molecule. 9,10-disubstituted anthracenes are known for their characteristic absorption profiles.[5]

Table 4: Expected UV-Vis Absorption Data for this compound

| λmax (nm) | Transition Type |

| 325 - 425 | π–π* |

| Data based on typical values for 9,10-disubstituted anthracenes.[5] |

Interpretation: The absorption profile is expected to be dominated by the π–π* transitions of the extensive conjugated system of the anthracene core.[5] Typically, 9,10-disubstituted anthracenes display a series of vibronic bands in the 325–425 nm range. The substitution with formylphenyl groups can influence the exact position and intensity of these absorption maxima. The molecule is expected to exhibit a blue emission with a high quantum yield in solution.[2]

Experimental Protocols

The following outlines a general methodology for the synthesis and spectroscopic characterization of this compound, based on reported procedures.[3]

Caption: Workflow for Synthesis and Characterization.

Synthesis via Suzuki Coupling:

-

To a solution of dry Tetrahydrofuran (THF), add 9,10-dibromoanthracene, 4-formylphenylboronic acid, and a palladium catalyst such as Pd(PPh₃)₄.[3]

-

Add an aqueous solution of a base, for example, 2M Sodium Carbonate (Na₂CO₃).[3]

-

Thoroughly degas the mixture and reflux under an inert atmosphere (e.g., argon) for approximately 48 hours.[3]

-

After cooling to room temperature, perform an organic extraction using a solvent like dichloromethane.

-

Wash the combined organic layers with water and dry over an anhydrous salt like sodium sulfate.

-

Purify the crude product using column chromatography on silica gel with a suitable eluent to yield the pure compound.[3]

Spectroscopic Analysis:

-

NMR: Dissolve a small sample (~5-10 mg) in deuterated chloroform (CDCl₃). Record ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

IR: Obtain the spectrum using either a KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

UV-Vis: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane or cyclohexane). Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.

Conclusion

The spectroscopic data for this compound are in excellent agreement with its proposed molecular structure. ¹H NMR provides a detailed map of the proton environments, IR spectroscopy confirms the presence of key aldehyde and aromatic functional groups, and UV-Vis spectroscopy highlights the electronic properties of its conjugated core. This comprehensive spectroscopic profile serves as a reliable reference for scientists and researchers, ensuring the identity and purity of the compound and enabling its confident application in the development of next-generation materials.

References

-

Synthesis and Photophysical Properties of 9,10-Diarylanthracene. (2017). ResearchGate. [Link]

-

Anthracene incorporated cyanostilbene based donor-acceptor systems: intramolecular charge transfer and aggregation induced emission. (2023). The Royal Society of Chemistry. [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 1, 2026, from [Link]

-

Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. (2019). MDPI. [Link]

-

This compound. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

Sources

- 1. This compound | C28H18O2 | CID 11451989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Thermal Stability of 9,10-Bis(4-formylphenyl)anthracene

Introduction: The Structural Significance of 9,10-Bis(4-formylphenyl)anthracene

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a central anthracene core functionalized at the 9 and 10 positions with phenyl groups, each bearing a formyl (aldehyde) substituent. This molecular architecture imparts a unique combination of properties, making it a compound of interest for researchers in materials science and organic electronics. Its extended π-conjugated system, a hallmark of anthracene derivatives, is responsible for its notable photophysical properties, positioning it as a valuable building block for organic semiconductors, flexible displays, and organic light-emitting diodes (OLEDs). The thermal stability of this compound is a critical parameter, dictating its processing window and long-term performance in electronic devices. This guide provides an in-depth analysis of the thermal stability of this compound, grounded in theoretical principles and established analytical techniques.

Theoretical Framework: Understanding Thermal Stability

The thermal stability of an organic molecule is intrinsically linked to its chemical structure, specifically the bond dissociation energies of its constituent atoms. In the case of this compound, the thermal behavior is governed by the robustness of the anthracene core and the strength of the bonds connecting the formylphenyl substituents.

The anthracene moiety, a fused three-ring aromatic system, is inherently stable due to electron delocalization across the rings. The functionalization at the 9 and 10 positions with phenyl groups further enhances this stability. This is attributed to the steric hindrance provided by the bulky phenyl groups, which can restrict intermolecular interactions that might otherwise lead to degradation at lower temperatures.

The weakest points in the molecule, from a thermal perspective, are likely to be the bonds associated with the formyl groups. The carbon-hydrogen bond of the aldehyde and the carbon-carbon bond connecting the aldehyde to the phenyl ring are susceptible to cleavage at elevated temperatures.

Assessing Thermal Stability: Key Analytical Techniques

The primary methods for evaluating the thermal stability of solid organic materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][2] It provides crucial information about the decomposition temperature, the presence of volatile components, and the overall thermal stability of a material.[3]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization temperature.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting TGA and DSC analyses on this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: A small amount of the this compound sample (typically 3-5 mg) is accurately weighed into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

The TGA instrument is purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

The temperature program is set to ramp from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: The mass of the sample is continuously monitored as the temperature increases.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Td), which is often reported as the temperature at which 5% mass loss occurs (T5%).

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan.

-

Instrument Setup:

-

An empty, hermetically sealed aluminum pan is used as a reference.

-

The DSC is purged with an inert gas (e.g., nitrogen).

-

A heat-cool-heat cycle is typically employed. For example, heat from 30 °C to 300 °C at 10 °C/min, cool to 30 °C at 10 °C/min, and then reheat to 300 °C at 10 °C/min.

-

-

Data Acquisition: The heat flow to the sample is measured relative to the reference pan.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (melting) and exothermic peaks (crystallization or decomposition).

Caption: Experimental workflow for the thermal analysis of this compound.

Expected Thermal Behavior and Data Interpretation

| Compound | Td (5% mass loss, °C) | Melting Point (°C) | Reference |

| 9,10-diphenylanthracene | ~342-352 | ~252 | [5] |

| 9,10-bis(4-methoxyphenyl)anthracene | 307 | - | [6] |

| This compound | Estimated > 300 | N/A | Inference |

The TGA thermogram of this compound is expected to show a single-step decomposition, indicating that the degradation of the entire molecule occurs within a relatively narrow temperature range. The DSC thermogram would likely show a sharp endothermic peak corresponding to its melting point, followed by an exothermic decomposition at higher temperatures.

Potential Thermal Decomposition Pathways

The thermal degradation of this compound likely proceeds through a free-radical mechanism. At elevated temperatures, the initial bond scission is expected to occur at the weaker bonds of the formyl group.

-

Decarbonylation: The formyl group can undergo decarbonylation, leading to the formation of a phenyl radical and carbon monoxide.

-

Fragmentation of the Anthracene Core: At higher temperatures, the anthracene core itself will begin to fragment. This process involves the breaking of the aromatic rings, leading to the formation of smaller polycyclic aromatic hydrocarbons and eventually, soot. The pyrolysis of PAHs is a complex process that can involve hydrogen abstraction and acetylene addition (HACA-like) mechanisms for the growth of larger PAHs before complete carbonization.[7]

Caption: Proposed thermal decomposition pathway for this compound.

Conclusion

This compound is expected to exhibit high thermal stability, a critical attribute for its application in organic electronics. Its stability is derived from the robust, rigid structure of the 9,10-disubstituted anthracene core. The primary mode of thermal decomposition is likely initiated by the loss of the formyl groups, followed by the fragmentation of the polycyclic aromatic backbone at higher temperatures. A comprehensive thermal analysis using TGA and DSC is essential to precisely determine its decomposition temperature and melting point, thereby defining its processing and operational limits. The insights gained from such analyses are invaluable for the rational design and development of next-generation organic electronic materials.

References

-

Formation of Polycyclic Aromatic Hydrocarbons (PAHs) in Thermal Systems: A Comprehensive Mechanistic Review. Energy & Fuels. [Link]

-

Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels. [Link]

-

Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. Frontiers in Microbiology. [Link]

-

Characterization and pyrolysis behavior of novel anthracene oil derivatives. Energy & Fuels. [Link]

-

Thermal Decomposition Kinetics of Light Polycyclic Aromatic Hydrocarbons as Surrogate Biomass Tar. ResearchGate. [Link]

-

Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. ResearchGate. [Link]

-

Stability of Polycyclic Aromatic Hydrocarbons during Heating. Journal of Food and Drug Analysis. [Link]

-

The thermal decomposition of gaseous benzaldehyde. Proceedings of the Royal Society A. [Link]

-

Thermal Remediation of Soil Contaminated with Polycyclic Aromatic Hydrocarbons: Pollutant Removal Process and Influence on Soil Functionality. PMC. [Link]

-

Synthesis and Photophysical Properties of 9,10-Diarylanthracene. ResearchGate. [Link]

-

Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. MDPI. [Link]

-

Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde. The Journal of Physical Chemistry. [Link]

-

The thermal decomposition of aliphatic aldehydes. Proceedings of the Royal Society A. [Link]

-

Characterization and Pyrolysis Behavior of Novel Anthracene Oil Derivatives. ResearchGate. [Link]

-

KINETICS AND MECHANISMS OF THE THERMAL DECOMPOSITION OF ACETALDEHYDE: I. THE UNINHIBITED REACTION. Canadian Journal of Chemistry. [Link]

-

Synthesis and evaluation of 9-substituted anthracenes with potential in reversible polymer systems. ResearchGate. [Link]

-

Electronic Supporting Information. The Royal Society of Chemistry. [Link]

-

TGA under N2 flow of pure anthracene reference sample and the grey and purified. ResearchGate. [Link]

-

Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. MDPI. [Link]

-

TGA (solid lines) and DSC (dotted lines) curves for (1) anthracene, (2)... ResearchGate. [Link]

-

Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. LCGC International. [Link]

-

Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Shimadzu. [Link]

-

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of linear oligofluorene-BODIPYs. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Electrochemical Properties of 9,10-Bis(4-formylphenyl)anthracene

This guide provides a comprehensive technical overview of the electrochemical properties of 9,10-Bis(4-formylphenyl)anthracene (BFPA). It is intended for researchers, scientists, and drug development professionals who are interested in the application of this molecule in organic electronics, sensor technology, and as a building block for advanced materials such as Covalent Organic Frameworks (COFs). This document delves into the synthesis, electrochemical characterization, and the structure-property relationships that govern the performance of BFPA in various applications.

Introduction: The Significance of a Functionalized Anthracene Core

Anthracene-based semiconductors have garnered significant interest due to their inherent air stability, planarity, and potential for strong intermolecular π-π interactions, which are crucial for efficient charge transport.[1][2] The functionalization of the anthracene core at the 9 and 10 positions allows for the fine-tuning of its electronic and physical properties. This compound (BFPA) is a particularly noteworthy derivative due to the presence of two reactive aldehyde groups. These functional groups not only influence the molecule's electrochemical behavior but also serve as versatile handles for the construction of more complex architectures, such as Covalent Organic Frameworks (COFs), which have shown promise in applications ranging from explosive detection to photodynamic therapy.[3] Understanding the fundamental electrochemical properties of BFPA is therefore paramount for the rational design of next-generation organic electronic materials and functional polymers.

Synthesis of this compound

The most common and efficient method for the synthesis of 9,10-diarylanthracenes, including BFPA, is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6] This one-step procedure offers high yields and good functional group tolerance, making it an ideal choice for this type of arylation.

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis involves the reaction of 9,10-dibromoanthracene with 4-formylphenylboronic acid in the presence of a palladium catalyst and a base.

Caption: Suzuki-Miyaura coupling for BFPA synthesis.

Detailed Synthetic Protocol

The following protocol is a representative example for the synthesis of BFPA.[4][5]

Materials:

-

9,10-dibromoanthracene

-

4-formylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2 M aqueous sodium carbonate (Na₂CO₃) solution

-

Toluene

-

Tetrahydrofuran (THF)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (reflux setup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 9,10-dibromoanthracene (1.0 eq), 4-formylphenylboronic acid (2.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add a degassed mixture of toluene and THF (typically in a 2:1 ratio).

-

Base Addition: Add the 2 M aqueous sodium carbonate solution.

-

Inert Atmosphere: Purge the reaction mixture with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reflux: Heat the reaction mixture to reflux (typically around 90-100 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford this compound as a solid.

Electrochemical Properties of this compound

The electrochemical behavior of BFPA is primarily governed by the π-conjugated anthracene core. The formylphenyl substituents, while providing reactive sites, have a relatively minor electronic influence on the core's redox properties.[1]

Cyclic Voltammetry: A Window into Redox Behavior

Cyclic voltammetry (CV) is a powerful technique to investigate the oxidation and reduction processes of electroactive species.[7][8] For BFPA, CV reveals information about its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical parameters for its application in organic electronics.

A typical CV of a 9,10-disubstituted anthracene derivative shows a quasi-reversible oxidation wave corresponding to the removal of an electron from the HOMO, forming a radical cation.[1] The reduction of the formyl groups is also expected to be observed at more negative potentials.

Key Electrochemical Parameters

| Parameter | Description | Estimated Value for BFPA |

| HOMO Energy Level | The energy of the highest occupied molecular orbital, related to the oxidation potential. A lower (more negative) HOMO level indicates higher stability against oxidation. | -5.6 to -5.8 eV[1] |

| LUMO Energy Level | The energy of the lowest unoccupied molecular orbital, related to the reduction potential. | ~ -2.7 to -2.9 eV (estimated) |

| Electrochemical Band Gap (Eg) | The difference between the LUMO and HOMO energy levels, which determines the energy of the first electronic transition. | ~ 2.9 to 3.1 eV (estimated) |

The HOMO energy levels for a series of 9,10-anthracene derivatives have been found to be in the range of -5.59 eV to -5.73 eV, with functionalization at these positions causing only minor variations (±0.10 eV).[1] This suggests that the HOMO level of BFPA will fall within this range, indicating good stability for applications in organic electronics.

Experimental Protocol: Characterization by Cyclic Voltammetry

This section provides a detailed, step-by-step protocol for the electrochemical characterization of BFPA using cyclic voltammetry.

Experimental Setup and Reagents

-

Potentiostat: A standard electrochemical workstation.

-

Electrochemical Cell: A three-electrode cell.

-

Working Electrode: Glassy carbon electrode (GCE).

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

-

Counter Electrode: Platinum wire.

-

Analyte Solution: A ~1 mM solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

-

Supporting Electrolyte: A 0.1 M solution of a non-reactive salt such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).

-

Inert Gas: High-purity argon or nitrogen.

Step-by-Step Procedure

Caption: Workflow for Cyclic Voltammetry of BFPA.

-

Solution Preparation: Dissolve the supporting electrolyte in the chosen solvent to a concentration of 0.1 M. Then, dissolve this compound in this electrolyte solution to a final concentration of approximately 1 mM.

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used.

-

Cell Assembly: Assemble the three-electrode cell with the prepared analyte solution. Ensure the reference electrode tip is close to the working electrode.

-

Deoxygenation: Purge the solution with a gentle stream of argon or nitrogen for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) towards a more positive potential to observe the oxidation of the anthracene core.

-

Set a suitable scan rate, typically starting at 100 mV/s.

-

Record the cyclic voltammogram. Multiple cycles should be run to ensure the stability of the redox processes.

-

To observe the reduction of the aldehyde groups, a separate scan in the negative potential range will be necessary.

-

-

Data Analysis:

-